Chemical and physical properties of 2,2'-Dithiobis(5-methoxybenzoic acid)
Chemical and physical properties of 2,2'-Dithiobis(5-methoxybenzoic acid)
An In-depth Technical Guide to 2,2'-Dithiobis(5-methoxybenzoic acid)
For Researchers, Scientists, and Drug Development Professionals
2,2'-Dithiobis(5-methoxybenzoic acid) is an organic compound characterized by a disulfide linkage connecting two 5-methoxybenzoic acid moieties. This structure possesses several key functional groups that suggest its potential utility in various scientific domains, particularly in medicinal chemistry and materials science. The disulfide bond offers a reversible covalent linkage, susceptible to cleavage and formation under specific redox conditions, a property often exploited in drug delivery systems and dynamic covalent chemistry. The methoxy groups can influence the molecule's lipophilicity and electronic properties, which are critical determinants of pharmacokinetic and pharmacodynamic behavior in drug candidates.[1] Furthermore, the carboxylic acid groups provide sites for further chemical modification, such as amide or ester formation, enabling the synthesis of a diverse range of derivatives.
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,2'-Dithiobis(5-methoxybenzoic acid), alongside a proposed synthetic route and a discussion of its potential applications in research and drug development, based on the characteristics of its constituent functional groups and data from closely related analogues.
Chemical and Physical Properties
The fundamental identifiers and computed properties of 2,2'-Dithiobis(5-methoxybenzoic acid) are summarized below. It is important to note that while some physical properties like melting point and solubility have not been experimentally reported for this specific compound, data for the closely related 2,2'-dithiodibenzoic acid provides a reasonable estimate.
| Property | Value | Source |
| IUPAC Name | 2-[(2-carboxy-4-methoxyphenyl)disulfanyl]-5-methoxybenzoic acid | [2] |
| CAS Number | 19532-69-5 | [2][3] |
| Molecular Formula | C₁₆H₁₄O₆S₂ | [2][3][4] |
| Molecular Weight | 366.41 g/mol | [4] |
| Appearance | Expected to be a solid, likely a powder. | Inferred from related compounds |
| Melting Point | Not experimentally determined. The related 2,2'-dithiodibenzoic acid has a melting point of 287-290 °C. | [4] |
| Solubility | Not experimentally determined. The related 2,2'-dithiodibenzoic acid is insoluble in water and soluble in organic solvents like ethanol and acetone. | [3] |
Chemical Structure
The chemical structure of 2,2'-Dithiobis(5-methoxybenzoic acid) is depicted below.
Caption: Chemical structure of 2,2'-Dithiobis(5-methoxybenzoic acid).
Spectroscopic Data (Theoretical)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid protons.
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Aromatic Protons: The protons on the benzene rings will likely appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are anticipated.
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Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups is expected around δ 3.8-4.0 ppm.
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Carboxylic Acid Protons: A broad singlet for the two acidic protons will likely be observed downfield, typically above δ 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbons: The carboxylic acid carbonyl carbons are expected to resonate in the range of δ 165-175 ppm.
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Aromatic Carbons: The aromatic carbons will show a series of peaks between δ 110-160 ppm. The carbons attached to the sulfur, oxygen, and carboxylic acid groups will have distinct chemical shifts.
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Methoxy Carbons: The carbons of the methoxy groups should appear as a single peak around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
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O-H Stretch: A broad absorption band from the carboxylic acid O-H stretching is expected in the region of 2500-3300 cm⁻¹.
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C=O Stretch: A strong, sharp peak corresponding to the carbonyl C=O stretching of the carboxylic acid should be present around 1700-1725 cm⁻¹.
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C-O Stretch: The C-O stretching of the methoxy and carboxylic acid groups will likely result in absorptions in the 1200-1300 cm⁻¹ region.
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Aromatic C=C and C-H Stretches: Absorptions characteristic of the aromatic ring will be observed in the 1450-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (C-H stretching) regions.
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S-S Stretch: The disulfide S-S stretching vibration is typically weak and appears in the 400-500 cm⁻¹ range.
Proposed Synthesis
A specific, validated synthetic protocol for 2,2'-Dithiobis(5-methoxybenzoic acid) is not currently published. However, a plausible route can be proposed based on established methods for the synthesis of similar diaryl disulfides, such as the synthesis of 2,2'-dithiosalicylic acid.[5] The proposed method involves the diazotization of an appropriate aminomethoxybenzoic acid precursor, followed by reaction with a disulfide source.
Proposed Synthetic Protocol
Starting Material: 2-Amino-5-methoxybenzoic acid
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Diazotization: 2-Amino-5-methoxybenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Disulfide Formation: In a separate vessel, a solution of sodium disulfide (Na₂S₂) is prepared. The cold diazonium salt solution is then slowly added to the sodium disulfide solution. This leads to the displacement of the diazonium group and the formation of the disulfide bridge.
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Work-up and Purification: The reaction mixture is acidified to precipitate the crude 2,2'-Dithiobis(5-methoxybenzoic acid). The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,2'-Dithiobis(5-methoxybenzoic acid).
Potential Applications in Drug Development
While there is no direct evidence of the biological activity of 2,2'-Dithiobis(5-methoxybenzoic acid) in the scientific literature, its structural features suggest several potential areas of investigation for drug development.
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Anticancer Agents: Methoxy-substituted aromatic compounds have been explored as potential anticancer agents.[1] The presence of methoxy groups can enhance lipophilicity, potentially improving cell membrane permeability.
-
Antimicrobial Agents: Disulfide-containing compounds have been investigated for their antimicrobial properties. The disulfide bond can interact with thiol groups in microbial enzymes and proteins, leading to their inactivation.
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Prodrug and Drug Delivery Systems: The disulfide bond is redox-sensitive and can be cleaved in the reducing environment of the intracellular space. This property can be exploited to design prodrugs that release an active therapeutic agent upon entering target cells.
Conceptual Therapeutic Pathways
Caption: Potential therapeutic applications of 2,2'-Dithiobis(5-methoxybenzoic acid).
Safety and Handling
Specific safety data for 2,2'-Dithiobis(5-methoxybenzoic acid) is not available. However, based on the safety profiles of related aromatic carboxylic acids and disulfides, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or use a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,2'-Dithiobis(5-methoxybenzoic acid) is a molecule with intriguing structural features that suggest its potential for further investigation in both fundamental and applied chemical sciences. While there is a notable absence of comprehensive experimental data for this compound, this guide has provided a thorough overview of its known properties and a predictive framework for its spectroscopic characteristics and synthetic methodology. The potential applications in drug development, particularly in the areas of oncology and infectious diseases, warrant further exploration. It is the author's hope that this technical guide will serve as a valuable resource for researchers and stimulate further experimental studies to fully elucidate the chemical and biological properties of this promising compound.
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Schroll, A. L., & Hondal, R. J. (2011). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of peptide science : an official publication of the European Peptide Society, 18(1), 1–9. [Link][8]
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